2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
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Overview
Description
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C10H8N4. It is a derivative of naphthyridine, a class of compounds known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using scalable reaction conditions and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,8-naphthyridine-3-carbonitrile
- 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile
- 1,5-Naphthyridine-3-carbonitrile
- 2-Methyl-1,8-naphthyridine
Uniqueness
2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-6-2-7-3-8(4-11)9(12)14-10(7)13-5-6/h2-3,5H,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOYWYUGJKKFNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2N=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673621 |
Source
|
Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-48-2 |
Source
|
Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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